4-(Pyridin-2-yl)but-3-yn-2-ol
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Overview
Description
4-(Pyridin-2-yl)but-3-yn-2-ol is an organic compound that features a pyridine ring attached to a butynol chain. This compound is of significant interest in organic chemistry due to its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)but-3-yn-2-ol typically involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method involves the coupling of 2-bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: 4-(Pyridin-2-yl)but-3-yn-2-one
Reduction: 4-(Pyridin-2-yl)but-3-en-2-ol or 4-(Pyridin-2-yl)butan-2-ol
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-2-yl)but-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- 4-(Pyridin-2-yl)but-3-yn-1-ol
- Pyrazine-substituted but-3-yn-2-ols
Comparison: 4-(Pyridin-2-yl)but-3-yn-2-ol is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
4-pyridin-2-ylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZRHRXMVIFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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